Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer
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Overview
Description
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is a coordination compound with the empirical formula C24H30Cr2O4 It is known for its unique structure, which includes two chromium atoms each bonded to a pentamethylcyclopentadienyl ligand and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer can be synthesized through the reaction of pentamethylcyclopentadienylchromium tricarbonyl with a reducing agent. One common method involves the use of sodium amalgam as the reducing agent in an inert atmosphere. The reaction typically proceeds as follows:
2(C5Me5)Cr(CO)3+2Na(Hg)→(C5Me5)Cr(CO)2]2+2NaCO
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the chromium centers.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger quantities of reagents and maintaining strict control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced further to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(III) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer exerts its effects involves the coordination of the chromium centers with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the chromium centers, while the carbonyl ligands can be displaced to allow for substrate binding. This facilitates various catalytic processes, including electron transfer and bond formation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but contains iron instead of chromium.
Cyclopentadienylmolybdenum tricarbonyl dimer: Contains molybdenum and three carbonyl ligands per metal center.
Pentamethylcyclopentadienylmanganese tricarbonyl dimer: Contains manganese and three carbonyl ligands per metal center.
Uniqueness
Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst sets it apart from similar compounds.
Properties
CAS No. |
37299-12-0 |
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Molecular Formula |
C24H30Cr2O4-2 |
Molecular Weight |
486.5 g/mol |
InChI |
InChI=1S/2C10H15.4CO.2Cr/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;; |
InChI Key |
VWGSAKRKOILXAD-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]#[Cr] |
Origin of Product |
United States |
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